molecular formula C10H19NO B13974765 (2-Methyl-2-azaspiro[4.4]nonan-7-yl)methanol

(2-Methyl-2-azaspiro[4.4]nonan-7-yl)methanol

Cat. No.: B13974765
M. Wt: 169.26 g/mol
InChI Key: IHSMMRCVQIZLHP-UHFFFAOYSA-N
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Description

(2-Methyl-2-azaspiro[44]nonan-7-yl)methanol is a chemical compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-2-azaspiro[4.4]nonan-7-yl)methanol typically involves the formation of the spirocyclic ring system followed by the introduction of the hydroxymethyl group. One common method involves the cyclization of a suitable precursor, such as a linear amine, under acidic or basic conditions to form the spirocyclic core. Subsequent functionalization with formaldehyde or other hydroxymethylating agents introduces the hydroxymethyl group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-2-azaspiro[4.4]nonan-7-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include aldehydes, carboxylic acids, reduced spirocyclic compounds, and various substituted derivatives.

Scientific Research Applications

(2-Methyl-2-azaspiro[4.4]nonan-7-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex spirocyclic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Methyl-2-azaspiro[4.4]nonan-7-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The spirocyclic structure provides rigidity and stability, which can enhance the compound’s binding affinity to its targets. Pathways involved may include enzyme inhibition or receptor modulation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-7-azaspiro[3.5]nonan-2-ol: A similar spirocyclic compound with a different ring size.

    2-Oxa-7-azaspiro[3.5]nonane oxalate: Another spirocyclic compound with an oxygen atom in the ring.

    3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one: A spirocyclic compound with additional nitrogen and oxygen atoms.

Uniqueness

(2-Methyl-2-azaspiro[4.4]nonan-7-yl)methanol is unique due to its specific spirocyclic structure and the presence of the hydroxymethyl group. This combination provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

(2-methyl-2-azaspiro[4.4]nonan-8-yl)methanol

InChI

InChI=1S/C10H19NO/c1-11-5-4-10(8-11)3-2-9(6-10)7-12/h9,12H,2-8H2,1H3

InChI Key

IHSMMRCVQIZLHP-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(C1)CCC(C2)CO

Origin of Product

United States

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